molecular formula C14H14N2O4S2 B2358989 Ethyl 2-(acetylamino)-7-oxo-6-thiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 128811-96-1

Ethyl 2-(acetylamino)-7-oxo-6-thiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2358989
CAS No.: 128811-96-1
M. Wt: 338.4
InChI Key: PKJWQXPBYWZSGK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Ethyl 2-(acetylamino)-7-oxo-6-thiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows potential as an antimicrobial and non-steroidal anti-inflammatory agent. It was synthesized and screened for both antibacterial and antifungal activities, with some compounds demonstrating promising biological activity (Narayana et al., 2006).

Chemical Transformations and Synthesis

  • This compound has been used in various chemical transformations, leading to the formation of structurally diverse derivatives. These derivatives include ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, which have been structurally elucidated through X-ray analysis (Shipilovskikh et al., 2014).

Novel Tandem Transformations

  • In the context of thienopyrimidine synthesis, this compound has undergone novel transformations of its amino and carbonyl/nitrile groups. The study of these transformations contributes to the understanding of novel synthetic pathways in organic chemistry (Pokhodylo et al., 2010).

Potential Hypnotic Activity

  • When synthesized in certain ways, this compound has shown potential hypnotic activity. This suggests possible applications in the development of new pharmaceutical compounds with sedative properties (Ghorab et al., 1995).

Antioxidant Activity

  • Some derivatives synthesized from ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which is structurally similar, have demonstrated antioxidant activity. This highlights its potential in the development of antioxidant agents (Aghekyan et al., 2020).

Cytotoxicity and Anti-Cancer Potential

  • Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, including this compound, have been evaluated for cytotoxicity against tumor cell lines. Some have exhibited inhibitory effects, indicating potential in anti-cancer drug development (Kamel et al., 2013).

Safety and Hazards

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Future Directions

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Properties

IUPAC Name

ethyl 2-acetamido-7-oxo-6-thiocyanato-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-3-20-14(19)10-8-4-5-9(21-6-15)11(18)12(8)22-13(10)16-7(2)17/h9H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJWQXPBYWZSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2=O)SC#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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